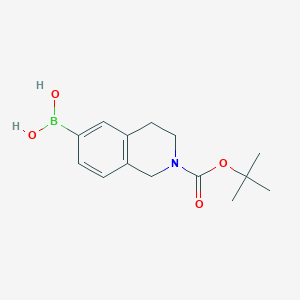

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Description

(CAS: 1312765-94-8) This compound is a boronic acid derivative featuring a tetrahydroisoquinoline scaffold protected by a tert-butoxycarbonyl (Boc) group at the 2-position and a boronic acid moiety at the 6-position. It is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . With a molecular formula of C₁₄H₂₀BNO₄ and a molecular weight of 269.13 g/mol, it is commercially available at 95% purity in quantities ranging from 100 mg to 1 g, priced between $150 and $650 . Its structural stability, attributed to the Boc protecting group, makes it suitable for iterative synthesis and handling under diverse reaction conditions.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-8-12(15(18)19)5-4-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFASFEBKAGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 166591-85-1

The compound is characterized by the presence of a boronic acid group, which is known for its ability to interact with various biological molecules. Boronic acids can form reversible covalent bonds with diols and are often used in medicinal chemistry to modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with specific receptors or proteins involved in cell growth and differentiation.

Anticancer Properties

Research has indicated that (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exhibits anticancer activity. For instance, studies have shown that it can induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid on various cancer cell lines.

- Findings : The compound showed significant growth inhibition in breast and prostate cancer cell lines at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed that it promotes apoptosis via caspase activation.

-

Neuroprotection in Animal Models :

- Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.

- Findings : Administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Data Summary

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Anticancer (Breast) | Growth inhibition | 10 - 50 µM |

| Anticancer (Prostate) | Apoptosis induction | 10 - 50 µM |

| Neuroprotection | Reduced amyloid plaques | Not specified |

| Cognitive Improvement | Enhanced performance in behavioral tests | Not specified |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” with structurally analogous boronic acids, focusing on substituents, reactivity, and commercial availability.

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Purity | Price (1g) | Availability |

|---|---|---|---|---|---|---|---|

| (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | 1312765-94-8 | C₁₄H₂₀BNO₄ | 269.13 | Boc (2), B(OH)₂ (6) | 95% | $650 | In stock (overseas) |

| (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | 1020173-39-0 | C₁₇H₁₈BNO₄ | 311.14 | Cbz (2), B(OH)₂ (6) | 95% | N/A | Temporarily缺货 |

| 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid | 1953127-57-5 | C₁₄H₂₀BNO₄ | 269.13 | Boc (2), B(OH)₂ (5) | 95% | N/A | Limited |

| (4-(1-(((Benzyloxy)carbonyl)amino)-cyclopropyl)phenyl)boronic acid | 957061-10-8 | C₁₇H₁₈BNO₄ | 311.15 | Cbz-amino-cyclopropyl (4) | 95%+ | N/A | Unspecified |

Key Findings :

Substituent Effects: The Boc-protected derivative (CAS 1312765-94-8) offers superior stability under basic conditions compared to the benzyloxycarbonyl (Cbz) analog (CAS 1020173-39-0), which is more prone to hydrogenolysis . The positional isomer (5-yl vs. 6-yl boronic acid) impacts reactivity in cross-coupling reactions. For example, the 6-yl derivative (CAS 1312765-94-8) exhibits faster coupling kinetics in sterically demanding environments due to reduced steric hindrance .

Commercial Accessibility :

- The Boc-protected compound is widely available in bulk quantities, whereas the Cbz analog (CAS 1020173-39-0) faces supply constraints .

- Positional isomers (e.g., 5-yl vs. 6-yl) are less commonly stocked, reflecting niche synthetic applications .

Price Variability :

- The Boc derivative’s price ($650/g) reflects its demand in pharmaceutical intermediates. By contrast, Cbz analogs are typically cheaper but less stable, limiting their utility in multi-step syntheses .

Purity and Handling :

- All listed compounds are ≥95% pure, but the Boc derivative’s stability allows for long-term storage without significant degradation, unlike the Cbz analog, which may require inert atmosphere handling .

Research Implications

- Synthetic Utility : The Boc-protected boronic acid (CAS 1312765-94-8) is preferred for iterative couplings in drug discovery due to its robust stability and predictable reactivity .

- Comparative Limitations : The Cbz analog (CAS 1020173-39-0) is less favored in large-scale applications due to supply chain issues and sensitivity to catalytic hydrogenation .

Table 2: Reactivity in Suzuki-Miyaura Coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.